molecular formula C7HCl2F5 B1354656 (Dichloromethyl)pentafluorobenzene CAS No. 652-30-2

(Dichloromethyl)pentafluorobenzene

Cat. No. B1354656
CAS RN: 652-30-2
M. Wt: 250.98 g/mol
InChI Key: NUQVDXRFRFBTSS-UHFFFAOYSA-N
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Description

“(Dichloromethyl)pentafluorobenzene” is a chemical compound with the molecular formula C7HCl2F5. It belongs to a class of aromatic fluorine compounds known as Pentafluorobenzenes (PFBs), which are employed across a spectrum of chemical and biological applications . PFBs have been credited with developing various chemical synthesis techniques, networks and biopolymers, bioactive materials, and targeted drug delivery systems .


Synthesis Analysis

The synthesis of “(Dichloromethyl)pentafluorobenzene” and similar compounds often involves complex chemical reactions. For instance, one method involves the generation of dichloromethyl radicals from chloroform using a heterogeneous potassium poly (heptazine imide) (K-PHI) photocatalyst under visible light irradiation .


Molecular Structure Analysis

The molecular structure of “(Dichloromethyl)pentafluorobenzene” includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 15 bond(s). There are 14 non-H bond(s), 6 multiple bond(s), 6 aromatic bond(s), and 1 six-membered ring(s) .


Chemical Reactions Analysis

Pentafluorobenzenes, including “(Dichloromethyl)pentafluorobenzene”, are known for their role in various chemical reactions. For example, they have been used in the catalytic C(sp2)–H alkylation reactions of unactivated arenes with alkyl bromides via visible-light induced Pd catalysis .

Scientific Research Applications

Quantum Chemistry Insights

(Dichloromethyl)pentafluorobenzene's photophysics, especially in fluorinated benzene molecules, have been a subject of extensive research. Mondal and Mahapatra (2010) explored the electronic structure of fluorobenzene molecules, finding that increasing fluorine substitution significantly alters the nature of excited electronic states, with a distinct perfluoro effect observed in pentafluorobenzene. This study provides essential insights into the complex electronic interactions in such molecules, including (Dichloromethyl)pentafluorobenzene (Mondal & Mahapatra, 2010).

Chemical Synthesis Applications

The chemical synthesis applications of (Dichloromethyl)pentafluorobenzene include its use in the formation of diaryl sulfides. Arisawa, Ichikawa, and Yamaguchi (2012) demonstrated that substituted pentafluorobenzenes could react with sulfur to produce bis(4-substituted 2,3,5,6-tetrafluorophenyl) sulfides, a reaction catalyzed by RhH(PPh(3))(4) (Arisawa, Ichikawa, & Yamaguchi, 2012).

Electrochemistry Applications

In electrochemistry, the behavior of (Dichloromethyl)pentafluorobenzene during electroreduction has been studied. Coles et al. (1996) investigated the electroreduction of pentafluoronitrobenzene, a related compound, in dimethylformamide solution, leading to the formation of dimeric species and further reduction to di-anions. This research sheds light on the potential electrochemical pathways and reactions involving (Dichloromethyl)pentafluorobenzene (Coles et al., 1996).

Polymer Science Applications

In polymer science, (Dichloromethyl)pentafluorobenzene plays a role in the synthesis of polythiophenes. Boufflet et al. (2016) reported the use of pentafluorobenzene as an end-group in polythiophene derivatives, showcasing its ability to undergo fast nucleophilic aromatic substitutions, making it a useful molecular handle in polymer synthesis (Boufflet et al., 2016).

Acid/Base Chemistry Applications

The compound's relevance in acid/base chemistry is highlighted by Hyla-Kryspin et al. (2005), who calculated the deprotonation energies of various oligofluorobenzenes, including pentafluorobenzene. Their research into the acidity of these compounds, which are structurally related to (Dichloromethyl)pentafluorobenzene, provides valuable data on the electronic properties and reactivity of these molecules (Hyla-Kryspin et al., 2005).

Safety and Hazards

The safety data sheet for Pentafluorobenzene indicates that it is a highly flammable liquid and vapor. It may be harmful if swallowed and can cause respiratory irritation. It may also cause drowsiness or dizziness .

Future Directions

Pentafluorobenzenes, including “(Dichloromethyl)pentafluorobenzene”, have promising applications in diagnostics and therapeutics . They are being leveraged to formulate diagnostic and theragnostic tools, facilitating manifold reactions, improving materials’ properties, and even opening avenues for explorative research .

properties

IUPAC Name

1-(dichloromethyl)-2,3,4,5,6-pentafluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HCl2F5/c8-7(9)1-2(10)4(12)6(14)5(13)3(1)11/h7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUQVDXRFRFBTSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HCl2F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10507373
Record name 1-(Dichloromethyl)-2,3,4,5,6-pentafluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10507373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Dichloromethyl)-2,3,4,5,6-pentafluorobenzene

CAS RN

652-30-2
Record name Benzene, 1-(dichloromethyl)-2,3,4,5,6-pentafluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=652-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Dichloromethyl)-2,3,4,5,6-pentafluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10507373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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